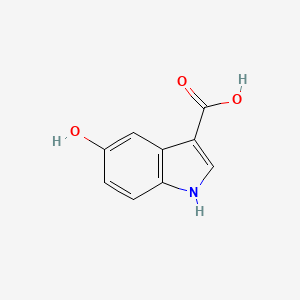

5-Hydroxy-1H-indole-3-carboxylic acid

概要

説明

5-Hydroxy-1H-indole-3-carboxylic acid is a compound with the molecular weight of 177.16 . It is a solid substance stored in dry conditions between 2-8°C .

Synthesis Analysis

There are several methods for the synthesis of indole derivatives, including 5-Hydroxy-1H-indole-3-carboxylic acid . These methods often involve the formation of the corresponding imine and its subsequent cyclization by the action of a base and a catalytic amount of CuI .Molecular Structure Analysis

The InChI code for 5-Hydroxy-1H-indole-3-carboxylic acid is 1S/C9H7NO3/c11-5-1-2-8-6 (3-5)7 (4-10-8)9 (12)13/h1-4,10-11H, (H,12,13) .Chemical Reactions Analysis

Indole derivatives, including 5-Hydroxy-1H-indole-3-carboxylic acid, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .科学的研究の応用

Cancer Treatment

Indole derivatives, including 5-Hydroxy-1H-indole-3-carboxylic acid, have been identified as biologically active compounds with potential in treating cancer cells. Their role in cell biology is significant, and they have shown various properties that could be vital in oncology .

Antimicrobial Activity

The structural framework of indole derivatives is known to possess antimicrobial properties. This makes them valuable in the development of new treatments for microbial infections, offering a broad spectrum of activity against various pathogens .

Neurological Disorders

Indole compounds have been explored for their potential in treating different types of neurological disorders. The indole structure is a key component in many pharmaceuticals that target the central nervous system .

Anti-inflammatory Applications

The anti-inflammatory properties of indole derivatives are well-documented. They can be used to develop medications that alleviate inflammation-related symptoms in various diseases, providing relief and improving patient outcomes .

Antiviral Agents

Research has shown that certain indole derivatives can act as antiviral agents. They have been tested against a range of RNA and DNA viruses, showing promise as potential treatments for viral infections .

Agricultural Chemicals

Indole-3-carboxylic acid derivatives have been synthesized and evaluated for their herbicidal activity. They function as antagonists to the auxin receptor protein TIR1, which is a novel approach in the development of herbicides .

Safety and Hazards

将来の方向性

The application of indole derivatives, including 5-Hydroxy-1H-indole-3-carboxylic acid, for the treatment of various disorders in the human body has attracted increasing attention in recent years . Future research may focus on the development of novel methods of synthesis and the investigation of their biological properties .

作用機序

Target of Action

The primary targets of 5-Hydroxy-1H-indole-3-carboxylic acid are multiple receptors to which it binds with high affinity . Indole derivatives, such as 5-Hydroxy-1H-indole-3-carboxylic acid, have been found in many important synthetic drug molecules, which have led to the development of new useful derivatives .

Mode of Action

5-Hydroxy-1H-indole-3-carboxylic acid interacts with its targets, leading to a variety of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s interaction with its targets results in changes that contribute to these diverse biological activities.

Biochemical Pathways

5-Hydroxy-1H-indole-3-carboxylic acid affects various biochemical pathways. For instance, gut microbiota is involved in the bioconversion of indoles from tryptophan (Trp), which is an essential amino acid derived entirely from the diet . This process results in the production of indole and its derivatives, including 5-Hydroxy-1H-indole-3-carboxylic acid .

Result of Action

The molecular and cellular effects of 5-Hydroxy-1H-indole-3-carboxylic acid’s action are diverse, given its broad-spectrum biological activities . For instance, it has been shown to restore cellular and synaptosomal viability, up to 80%, and exhibited a more potent MAO-B inhibitory effect .

Action Environment

The action, efficacy, and stability of 5-Hydroxy-1H-indole-3-carboxylic acid can be influenced by various environmental factors. For example, the compound’s action can be affected by the presence of other compounds in the environment, such as sulfuric acid . Additionally, the compound’s action can be influenced by the presence of intestinal microorganisms, which are involved in its bioconversion from tryptophan .

特性

IUPAC Name |

5-hydroxy-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-5-1-2-8-6(3-5)7(4-10-8)9(12)13/h1-4,10-11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWZUOPFHTYIEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342709 | |

| Record name | 5-Hydroxy-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-1H-indole-3-carboxylic acid | |

CAS RN |

3705-21-3 | |

| Record name | 5-Hydroxy-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-1H-indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the natural sources of 5-Hydroxy-1H-indole-3-carboxylic acid?

A: 5-Hydroxy-1H-indole-3-carboxylic acid has been isolated from various natural sources, including marine sponges and plants. For instance, it was found in the Red Sea marine sponge Hyrtios erectus [] and the rhizomes of the Alocasia macrorrhiza plant, also known as Giant Taro. [] This suggests a potential for diverse biological activities and warrants further investigation.

Q2: Does 5-Hydroxy-1H-indole-3-carboxylic acid exhibit any notable biological activity?

A: While 5-Hydroxy-1H-indole-3-carboxylic acid itself has not been extensively studied for its biological activity, its methyl ester derivative, 5-hydroxy-1H-indole-3-carboxylic acid methyl ester, has shown significant antiphospholipase A2 activity. [] This enzymatic activity plays a role in inflammation and other biological processes, indicating potential therapeutic avenues for further exploration.

Q3: Has 5-Hydroxy-1H-indole-3-carboxylic acid been chemically synthesized, and what is the significance?

A: Yes, derivatives of 5-Hydroxy-1H-indole-3-carboxylic acid, specifically substituted ethyl-2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid ethyl esters, have been synthesized and evaluated for their antiviral activity. [, ] This highlights the potential of modifying the core structure of this compound to enhance its biological activity and explore its therapeutic applications in various disease models.

Q4: Are there any analytical techniques used to identify and characterize 5-Hydroxy-1H-indole-3-carboxylic acid?

A: The structural elucidation of 5-Hydroxy-1H-indole-3-carboxylic acid and its derivatives relies heavily on spectroscopic techniques. Researchers utilize mass spectrometry (MS) to determine the molecular weight and fragmentation patterns, providing valuable information about the compound's structure. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D NMR experiments, helps in elucidating the connectivity and arrangement of atoms within the molecule. [, ] These analytical methods are crucial in confirming the identity and purity of the isolated or synthesized compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-, dipotassium salt](/img/structure/B1583375.png)

![Benzoic acid, 2-[[3-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-, methyl ester](/img/structure/B1583381.png)

![Acetic acid, 2,2'-[methylenebis(thio)]bis-, dibutyl ester](/img/structure/B1583390.png)

![1-Propanamine, 3-[2-(dimethylamino)ethoxy]-N,N-dimethyl-](/img/structure/B1583392.png)